N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Novel Derivatives
Research has demonstrated the synthesis of novel compounds derived from similar chemical structures, aiming to explore their potential as anti-inflammatory, analgesic, and antiprotozoal agents. For instance, a study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicated these compounds displayed significant COX-2 inhibition, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antimicrobial and Antitubercular Activity
Another area of research interest is the antimicrobial and antitubercular activities of compounds with structures similar to N4-(4-ethoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. Studies have shown that imidazo[1,2-a]pyridine-3-carboxamide derivatives possess significant in vitro activity against drug-sensitive Mycobacterium tuberculosis strains, suggesting their potential as new anti-TB agents (Linhu Li et al., 2020).
Chemical Synthesis Techniques
Research also focuses on efficient synthesis techniques for creating these compounds. An example is the development of a novel synthetic route for imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives through a five-component cascade reaction, highlighting a catalyst-free approach that utilizes environmentally benign solvents (H. Hosseini & M. Bayat, 2019).
Analgesic and Antiparkinsonian Activities
Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been explored for their analgesic and antiparkinsonian activities, indicating that these derivatives can have comparable effects to standard drugs used for these conditions, suggesting their potential therapeutic applications (A. Amr, S. Maigali, & Mohamed M. Abdulla, 2008).
Molecular Modifications to Reduce Metabolism
There has been research aimed at reducing the metabolism mediated by aldehyde oxidase through systematic structure modifications of imidazo[1,2-a]pyrimidine. This study provides insights into medicinal chemistry strategies that could help avoid rapid metabolism by altering the heterocycle or blocking the reactive site, offering guidance for other drug discovery programs (A. Linton et al., 2011).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-17-8-6-16(7-9-17)25-21(28)18-13-27(15-24-18)20-12-19(22-14-23-20)26-10-4-3-5-11-26/h6-9,12-15H,2-5,10-11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXSAMVGQOXLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.